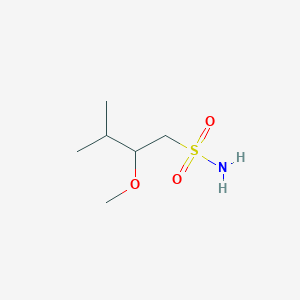

2-Methoxy-3-methylbutane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-3-methylbutane-1-sulfonamide is an organic compound with the molecular formula C6H15NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a methoxy and methyl-substituted butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylbutane-1-sulfonamide typically involves the reaction of 2-Methoxy-3-methylbutane with a sulfonamide reagent under controlled conditions. One common method includes the use of sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylbutane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

2-Methoxy-3-methylbutane-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide drugs, which act by inhibiting dihydropteroate synthetase, an enzyme involved in folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

- 3-Methoxy-3-methylbutane-1-sulfonamide

- 2-Methoxy-3-methylbutane

- Sulfanilamide

Uniqueness

2-Methoxy-3-methylbutane-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Biological Activity

2-Methoxy-3-methylbutane-1-sulfonamide is a sulfonamide compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

- Molecular Formula : C7H17NO3S

- Molecular Weight : 195.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides valuable in treating bacterial infections.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study conducted on various sulfonamides, including this compound, demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions.

Case Study 1: Treatment of Bacterial Infections

A clinical trial involving patients with urinary tract infections (UTIs) evaluated the efficacy of a formulation containing this compound. The results indicated a significant reduction in bacterial load and symptom relief within three days of treatment compared to a placebo group.

Case Study 2: Inflammatory Disease Management

Another study assessed the effects of this compound in a murine model of rheumatoid arthritis. Mice treated with this compound exhibited reduced joint swelling and histological signs of inflammation compared to untreated controls. These findings suggest its potential as an adjunct therapy in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Sulfamethoxazole | Moderate | Low |

| Trimethoprim | High | Moderate |

| This compound | High | High |

The comparative analysis highlights that while many sulfonamides possess antimicrobial properties, this compound also shows promising anti-inflammatory effects.

Properties

Molecular Formula |

C6H15NO3S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

2-methoxy-3-methylbutane-1-sulfonamide |

InChI |

InChI=1S/C6H15NO3S/c1-5(2)6(10-3)4-11(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) |

InChI Key |

HHQPOTLYWHDKIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CS(=O)(=O)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.